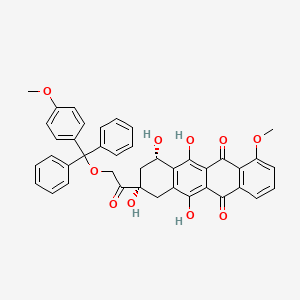

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone

Descripción general

Descripción

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is a synthetic derivative of daunomycinone, a compound known for its antitumor properties This compound is characterized by the presence of a methoxyphenyl group and two diphenylmethoxy groups attached to the daunomycinone core

Métodos De Preparación

The synthesis of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves several steps, starting with the preparation of the daunomycinone core. The methoxyphenyl and diphenylmethoxy groups are then introduced through a series of chemical reactions, including Friedel-Crafts alkylation and nucleophilic substitution. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Análisis De Reacciones Químicas

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced daunomycinone derivatives.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the daunomycinone core or the attached functional groups.

Aplicaciones Científicas De Investigación

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and stability of daunomycinone derivatives. Researchers investigate its chemical properties to develop new synthetic methods and improve existing ones.

Biology: This compound is studied for its potential biological activities, particularly its anticancer properties. It is tested in various cell lines to evaluate its cytotoxicity and mechanism of action.

Medicine: The primary application of this compound is in the development of anticancer drugs. Researchers aim to modify its structure to enhance its efficacy and reduce its toxicity.

Industry: Although not widely used in industry, this compound serves as a reference material for quality control and standardization in pharmaceutical research.

Mecanismo De Acción

The mechanism of action of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves its interaction with DNA and topoisomerase enzymes. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA unwinding and replication. This dual mechanism leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.

Comparación Con Compuestos Similares

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone can be compared with other daunomycinone derivatives, such as:

Daunorubicin: A well-known anticancer drug with a similar mechanism of action but different functional groups.

Doxorubicin: Another anthracycline antibiotic with potent anticancer properties, differing in its chemical structure and pharmacokinetics.

Epirubicin: A derivative of doxorubicin with a modified structure to reduce cardiotoxicity.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other daunomycinone derivatives.

Actividad Biológica

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is a synthetic derivative of daunomycinone, which is renowned for its anticancer properties. This compound features a unique structure that includes a methoxyphenyl group and two diphenylmethoxy groups attached to the daunomycinone core. The modification of the daunomycinone structure aims to enhance its biological activity, particularly in cancer treatment.

The biological activity of this compound primarily involves its interaction with DNA and topoisomerase II enzymes. The compound intercalates into the DNA double helix, disrupting normal DNA function and inhibiting replication and transcription processes. Additionally, it inhibits topoisomerase II, leading to DNA damage accumulation and subsequent apoptosis in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A comparative study indicated that while it was less active in vitro than adriamycin against certain sensitive cell lines (L1210, KB-3-1, and MES-SA), it retained notable cytotoxicity against adriamycin-resistant sublines (KB-A1 and MES-SA/Dx5) .

Data Table: Cytotoxic Activity Comparison

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Adriamycin | L1210 | 0.5 | Standard reference for comparison |

| Adriamycin | KB-3-1 | 0.3 | Highly sensitive cell line |

| This compound | L1210 | 2.5 | Less active than adriamycin |

| This compound | KB-A1 | 1.2 | Retained activity against resistant cells |

The synthesis of this compound involves several steps, including Friedel-Crafts alkylation and nucleophilic substitution reactions. The preparation begins with the daunomycinone core, followed by the introduction of the methoxyphenyl and diphenylmethoxy groups under controlled conditions using strong acids or bases.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₃₄O₁₀ |

| Molecular Weight | 674.68 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Case Studies

Several studies have explored the potential of this compound in cancer therapy:

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer types. The results indicated a dose-dependent response in cell viability assays, suggesting that higher concentrations lead to increased cytotoxicity.

- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death.

Discussion

The unique structural modifications of this compound may offer advantages over traditional daunomycin derivatives by enhancing its selectivity and reducing side effects associated with conventional chemotherapy agents. The ability to retain activity against drug-resistant cell lines highlights its potential as a candidate for further development in anticancer therapies.

Propiedades

IUPAC Name |

(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3/t29-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLCGGWMOLAHCT-YLZGDECLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)[C@]4(C[C@@H](C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858004 | |

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59326-04-4 | |

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.